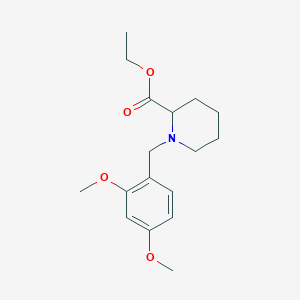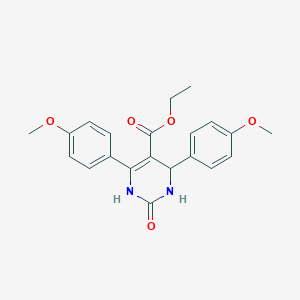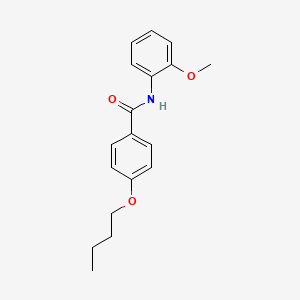![molecular formula C28H28F2N4O2 B5068911 1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine]](/img/structure/B5068911.png)
1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine], also known as FPPP, is a chemical compound that belongs to the piperazine family. It is a psychoactive drug that acts as a stimulant and has been used as a recreational drug in some countries. However,
作用机制
1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine] acts as a stimulant by increasing the release and blocking the reuptake of dopamine, serotonin, and norepinephrine in the brain. This leads to an increase in energy, alertness, and euphoria.
Biochemical and Physiological Effects:
1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine] has been shown to increase heart rate, blood pressure, and body temperature in animal models. It has also been shown to increase locomotor activity and produce stereotypic behaviors, such as repetitive grooming and head bobbing.
实验室实验的优点和局限性
One advantage of using 1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine] in lab experiments is its high potency and selectivity for dopamine, serotonin, and norepinephrine transporters. This makes it a useful tool for studying the mechanisms of these neurotransmitters in the brain. However, one limitation is its potential for abuse and addiction, which may limit its use in certain studies.
未来方向
There are several future directions for research on 1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine]. One area of interest is its potential as a treatment for depression and other mood disorders. 1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine] has been shown to have antidepressant-like effects in animal models, and further research may lead to the development of new treatments for these disorders. Another area of interest is its potential as a tool for studying the neurobiology of addiction and developing new treatments for drug abuse. Finally, further research may lead to the development of new derivatives of 1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine] with improved selectivity and potency for specific neurotransmitter transporters.
合成方法
1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine] can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 1,3-diaminobenzene with phosgene to form 1,3-bis(chlorocarbonyl)benzene. This intermediate is then reacted with 4-fluorophenylpiperazine in the presence of a base to form 1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine].
科学研究应用
1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine] has been studied extensively for its potential use as a research tool in various fields. It has been shown to have affinity for dopamine, serotonin, and norepinephrine transporters, which makes it a useful tool for studying the mechanisms of these neurotransmitters in the brain. 1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine] has also been used in studies on drug abuse and addiction, as it has been shown to produce rewarding effects in animal models.
属性
IUPAC Name |
[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28F2N4O2/c29-23-4-8-25(9-5-23)31-12-16-33(17-13-31)27(35)21-2-1-3-22(20-21)28(36)34-18-14-32(15-19-34)26-10-6-24(30)7-11-26/h1-11,20H,12-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXNYBVKEOWFQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-5-chloro-2-methoxybenzamide](/img/structure/B5068836.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5068846.png)
![N-(4-hydroxyphenyl)-4-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5068852.png)
![4-methoxy-6-(3-{1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B5068857.png)
![5-oxo-1-phenyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B5068864.png)
![5-[(ethylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B5068867.png)
![1-[4-fluoro-2-nitro-5-(1-piperidinyl)benzoyl]piperidine](/img/structure/B5068875.png)


![1-{[(4-ethylphenyl)amino]thio}-2-nitrobenzene](/img/structure/B5068900.png)
![3,4-dimethyl-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide](/img/structure/B5068906.png)
![3-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-4H-chromen-4-one](/img/structure/B5068917.png)
![(3-furylmethyl)({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5068923.png)
